1-Amino-3-phenoxypropan-2-ol hydrochloride
Overview
Description
1-Amino-3-phenoxypropan-2-ol hydrochloride is a chemical compound with the molecular formula C9H14ClNO2 and a molecular weight of 203.67 g/mol . It is known for its applications in various fields, including chemistry, biology, and medicine. The compound is characterized by its unique structure, which includes an amino group, a phenoxy group, and a propanol backbone.
Mechanism of Action
Target of Action
The primary target of 1-Amino-3-phenoxypropan-2-ol hydrochloride is the bacterial cell membrane . It has been shown to be effective against both Gram-negative and Gram-positive pathogens .
Mode of Action
This compound interacts with its targets by causing extensive membrane damage . This compound rapidly impairs the bacterial outer and inner membranes , leading to cell death.
Result of Action
The result of the action of this compound is the efficient killing of bacterial cells, including persister cells that are tolerant to antibiotics . This compound has been shown to potentiate antibiotic activity in several in vitro and in vivo infection models .
Preparation Methods
The synthesis of 1-Amino-3-phenoxypropan-2-ol hydrochloride typically involves the reaction of phenol with epichlorohydrin to form 3-phenoxy-1,2-epoxypropane. This intermediate is then reacted with ammonia to yield 1-amino-3-phenoxypropan-2-ol, which is subsequently converted to its hydrochloride salt by treatment with hydrochloric acid . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production to ensure high yield and purity.
Chemical Reactions Analysis
1-Amino-3-phenoxypropan-2-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Amino-3-phenoxypropan-2-ol hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Comparison with Similar Compounds
1-Amino-3-phenoxypropan-2-ol hydrochloride can be compared with similar compounds such as 1-amino-3-phenoxypropan-2-ol and 1-((2,4-dichlorophenethyl)amino)-3-phenoxypropan-2-ol. These compounds share structural similarities but differ in their specific functional groups and chemical properties . The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
1-amino-3-phenoxypropan-2-ol;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2.ClH/c10-6-8(11)7-12-9-4-2-1-3-5-9;/h1-5,8,11H,6-7,10H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLPNVEWPVBNLHE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC(CN)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10369357 | |
Record name | 3-Amino-1-Phenoxy-2-Propanol Hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10369357 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4287-20-1 | |
Record name | 2-Propanol, 1-amino-3-phenoxy-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4287-20-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Amino-1-Phenoxy-2-Propanol Hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10369357 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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